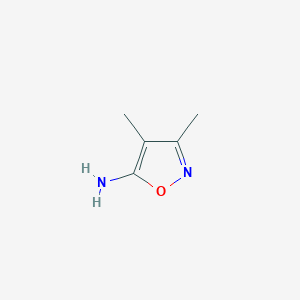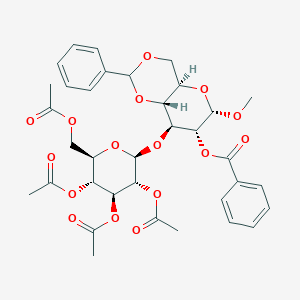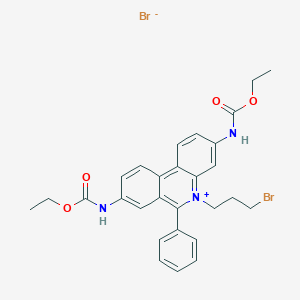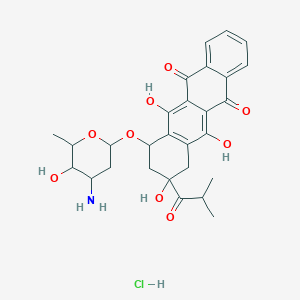
Datmpn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Datmpn, also known as 1,3-Dimethyladamantane-10,11-dione, is a synthetic compound that has gained attention in the scientific community for its potential application in various fields.
Mécanisme D'action
The mechanism of action of Datmpn is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Datmpn has been shown to have a high affinity for certain receptors in the body, including the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
Datmpn has been shown to have a number of biochemical and physiological effects in the body, including the modulation of various signaling pathways, the inhibition of cell proliferation, and the induction of apoptosis. In addition, Datmpn has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Datmpn in lab experiments is its high purity and stability. In addition, Datmpn is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the main limitations of using Datmpn in lab experiments is the lack of information available on its toxicity and potential side effects.
Orientations Futures
There are a number of potential future directions for research on Datmpn. One area of interest is the development of novel materials using Datmpn as a building block. Another area of interest is the investigation of Datmpn as a potential treatment for neurodegenerative diseases. Additionally, there is potential for Datmpn to be used in the development of nanoscale devices for a variety of applications.
Méthodes De Synthèse
Datmpn is synthesized through a multi-step process involving the reaction of adamantane with various reagents. The most commonly used method involves the reaction of adamantane with potassium permanganate in the presence of sulfuric acid, followed by the reaction of the resulting product with dimethyl sulfate.
Applications De Recherche Scientifique
Datmpn has been studied for its potential application in various fields of research, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, Datmpn has been investigated for its potential as an anti-cancer agent, as well as for its neuroprotective properties. In material science, Datmpn has been studied for its potential application in the development of novel materials with unique properties. In nanotechnology, Datmpn has been investigated for its potential as a building block for the development of nanoscale devices.
Propriétés
Numéro CAS |
109485-65-6 |
|---|---|
Nom du produit |
Datmpn |
Formule moléculaire |
C28H32ClNO9 |
Poids moléculaire |
562 g/mol |
Nom IUPAC |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-methylpropanoyl)-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C28H31NO9.ClH/c1-11(2)27(35)28(36)9-15-19(17(10-28)38-18-8-16(29)22(30)12(3)37-18)26(34)21-20(25(15)33)23(31)13-6-4-5-7-14(13)24(21)32;/h4-7,11-12,16-18,22,30,33-34,36H,8-10,29H2,1-3H3;1H |
Clé InChI |
BATCTDYUTROBIO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C(C)C)O)N)O.Cl |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C(C)C)O)N)O.Cl |
Synonymes |
4-O-daunosaminyl-2,4,5,12-tetrahydroxy-2-(2-methylpropanoyl)-1,2,3,4-tetrahydro-6,11-naphthacenedione DATMPN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



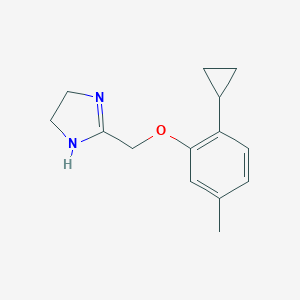

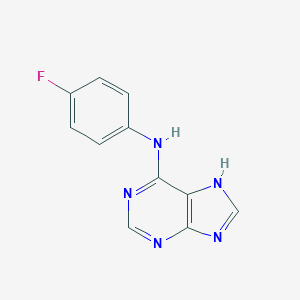
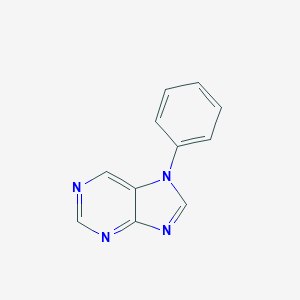
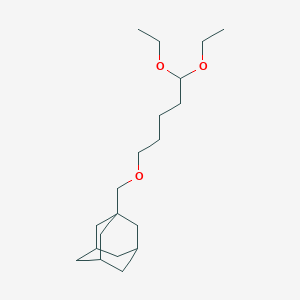
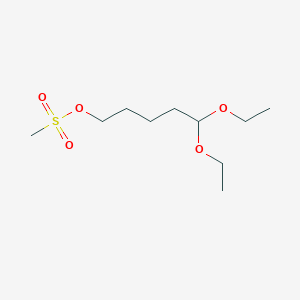
![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)
